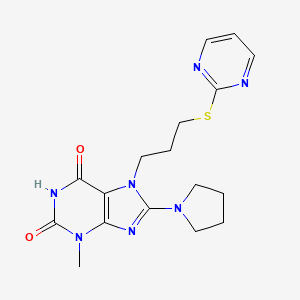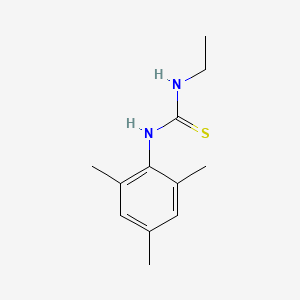![molecular formula C19H24N2O4 B3010451 [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate CAS No. 2361863-34-3](/img/structure/B3010451.png)
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a piperidine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate is not fully understood, but it is believed to act on various targets in the body. [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has been found to have a dual effect on the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has been shown to inhibit the activity of HDACs in cancer cells, leading to cell death, while also activating HDACs in neurons, leading to neuroprotection.
Biochemical and Physiological Effects:
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate can reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has been shown to improve glucose and lipid metabolism and reduce insulin resistance. It has also been found to improve cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has been found to have low toxicity and is well tolerated in animal studies. However, [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate also has limited availability and is not widely used in research.
Zukünftige Richtungen
There are several future directions for the study of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate. Further research is needed to fully understand the mechanism of action of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate and its potential therapeutic applications. Studies are needed to investigate the safety and efficacy of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate in human trials. Future research could also focus on developing new derivatives of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate with improved solubility and stability. [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate could also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate involves a multi-step process that begins with the reaction of 4-nitrobenzoic acid with 2-methylpropanoyl chloride to form 4-nitrobenzoyl-2-methylpropanoic acid. This intermediate is then converted to 4-nitrobenzoyl-2-methylpropanamide through a reaction with ammonia. The next step involves the reaction of 4-nitrobenzoyl-2-methylpropanamide with prop-2-enoyl chloride to form [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate. The final product is obtained through the reduction of the nitro group to an amine using a reducing agent such as hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has shown promising results in scientific research for its potential therapeutic applications. Studies have shown that [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have neuroprotective effects and can improve cognitive function. [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Eigenschaften
IUPAC Name |
[4-(2-methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-17(22)21-11-9-14(10-12-21)19(24)25-16-7-5-15(6-8-16)20-18(23)13(2)3/h4-8,13-14H,1,9-12H2,2-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAKYBWEXRBOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)
![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)
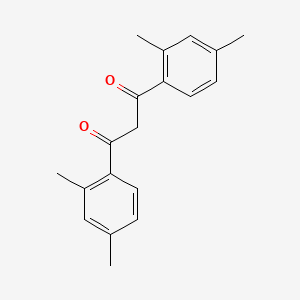
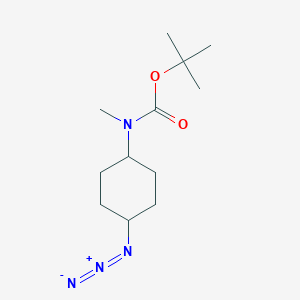
![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)
![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
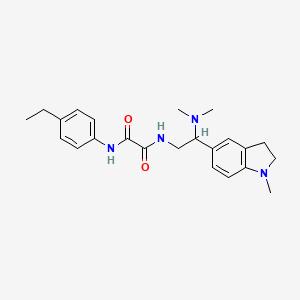
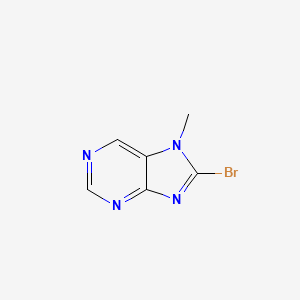
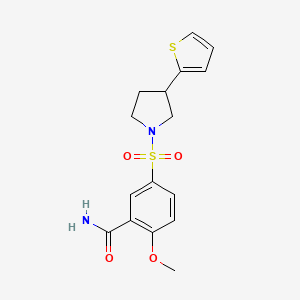
![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)
